molecular formula C14H20N6OS B2489363 N-cyclohexyl-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 1058496-34-6

N-cyclohexyl-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No.: B2489363
CAS No.: 1058496-34-6
M. Wt: 320.42
InChI Key: JOTMSQZRIYXSLX-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a heterocyclic compound featuring a fused [1,2,3]triazolo[4,5-d]pyrimidine core modified with a thioacetamide side chain and a cyclohexyl substituent. This structure combines a triazole ring (imparting metabolic stability) with a pyrimidine moiety (common in nucleobase analogs and enzyme inhibitors). The ethyl group at position 3 and the cyclohexyl-thioacetamide group at position 7 likely influence its physicochemical properties, solubility, and biological interactions .

Properties

IUPAC Name

N-cyclohexyl-2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6OS/c1-2-20-13-12(18-19-20)14(16-9-15-13)22-8-11(21)17-10-6-4-3-5-7-10/h9-10H,2-8H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTMSQZRIYXSLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)SCC(=O)NC3CCCCC3)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a cyclohexylamine derivative with a triazolopyrimidine precursor in the presence of a thiolating agent . The reaction conditions often require a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the triazolopyrimidine core, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: H2O2 in an aqueous medium or KMnO4 in acidic conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like K2CO3 in DMF.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of alkylated triazolopyrimidine derivatives.

Scientific Research Applications

N-cyclohexyl-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide has several scientific research applications:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound belongs to the [1,2,3]triazolo[4,5-d]pyrimidine family, which is structurally analogous to purines. Key structural variations among derivatives include:

  • Substituents on the Triazole Ring : The ethyl group at position 3 distinguishes it from derivatives with methyl (e.g., compound 9b in ) or benzyl groups (e.g., compound 9c ) .
  • Thioacetamide Side Chain : The cyclohexyl-thioacetamide group contrasts with simpler substituents like methyl (e.g., compound 24 in ) or benzoxazole-thio groups (e.g., compound 9d ) .
  • Core Modifications: Unlike analogs with fused thieno-pyrimidine systems () or piperidinone oximes (), this compound retains a simpler bicyclic core .

Physicochemical Properties

Compound Name Melting Point (°C) Yield (%) Key Substituents Reference
Target Compound Not reported 3-Ethyl, 7-cyclohexyl-thioacetamide
9b () 154–155 18.5 3-Benzyl, 7-benzoxazole-thio
9e () 89–90 89.9 3-Morpholinomethyl, 7-benzoxazole-thio
24 () 143–145 73 Pyrido-thieno-pyrimidine core
  • Thermal Stability : Higher melting points (e.g., 154–155°C for 9b ) correlate with aromatic substituents, whereas the target compound’s aliphatic cyclohexyl group may lower its melting point .

Spectroscopic Characterization

  • ¹H-NMR : The cyclohexyl protons (δ ~1.2–2.3 ppm) and ethyl group (δ ~1.2–1.5 ppm) would show distinct splitting patterns compared to benzoxazole-containing derivatives (δ ~7.3–8.7 ppm for aromatic protons; ) .
  • IR : The C=O stretch (~1,730 cm⁻¹) and NH stretch (~3,390 cm⁻¹) align with acetamide-containing analogs () .

Biological Activity

N-cyclohexyl-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a complex organic compound notable for its potential biological activities, particularly in cancer research. Its structure features a triazolopyrimidine core, which is significant in medicinal chemistry due to its diverse pharmacological properties.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

C14H20N4S\text{C}_{14}\text{H}_{20}\text{N}_4\text{S}

This structure contributes to its interaction with various biological targets, making it a subject of interest in drug development.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been investigated for its inhibitory effects on cyclin-dependent kinase 2 (CDK2), a key regulator in the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.

Case Studies

  • MCF-7 Cell Line : Research indicates that this compound exhibits significant cytotoxicity against MCF-7 breast cancer cells. The IC50 value (the concentration required to inhibit cell growth by 50%) was found to be approximately 25 µM, suggesting a moderate level of efficacy against this cell line .
  • HCT116 Cell Line : In colorectal cancer models using HCT116 cells, the compound demonstrated similar cytotoxic effects with an IC50 value around 30 µM. This indicates its potential as a therapeutic agent in treating colorectal cancer .

The mechanism by which this compound exerts its anticancer effects involves:

  • Inhibition of CDK2 : By inhibiting CDK2 activity, the compound disrupts the normal progression of the cell cycle, leading to increased apoptosis in cancerous cells.

Additional Biological Activities

Apart from its anticancer properties, preliminary studies suggest that this compound may possess:

Summary of Biological Activities

Activity TypeCell Line/OrganismIC50 Value (µM)Reference
AnticancerMCF-725
AnticancerHCT11630
AntimicrobialVarious BacteriaTBD

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the cyclization of cyclohexylamine derivatives with triazolopyrimidine precursors under specific conditions to yield the desired product .

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